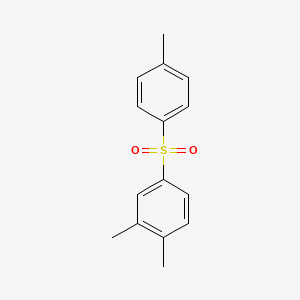

1,2-Dimethyl-4-tosylbenzene

Description

Properties

CAS No. |

28361-44-6 |

|---|---|

Molecular Formula |

C15H16O2S |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

1,2-dimethyl-4-(4-methylphenyl)sulfonylbenzene |

InChI |

InChI=1S/C15H16O2S/c1-11-4-7-14(8-5-11)18(16,17)15-9-6-12(2)13(3)10-15/h4-10H,1-3H3 |

InChI Key |

VBDKBFUQKJPPLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The tosyl group is electron-withdrawing, enhancing reactivity in substitution reactions and increasing polarity (lower melting point).

Synthetic Accessibility :

- This compound is synthesized via a high-yield (85%), copper-catalyzed protocol , whereas the ethyl-substituted analog is commercially available (ECHEMI) but lacks detailed synthetic data .

Applications :

- Tosyl derivatives are pivotal in drug development (e.g., as protecting groups or sulfonamide precursors).

- The ethyl-substituted compound’s bulkier structure may favor applications in material science or asymmetric catalysis.

Reactivity and Stability

- This compound : The tosyl group facilitates cleavage under basic or reductive conditions, enabling downstream functionalization .

- 1,2-Dimethyl-4-[1-(2-methylphenyl)ethyl]benzene : The absence of a sulfonyl group limits its utility in substitution reactions but enhances stability under oxidative conditions.

Hazard Profiles

- Tosyl derivatives may pose irritation risks due to the sulfonyl group.

- Alkyl-substituted benzenes (e.g., the ECHEMI compound) typically exhibit lower acute toxicity compared to azo analogs like 4-dimethylaminoazobenzene, a known carcinogen .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

-

Activation of the Sulfonating Agent : TFAA reacts with o-xylene to generate a reactive sulfonium intermediate.

-

Electrophilic Attack : The activated intermediate undergoes oxidative coupling in the presence of potassium persulfate (K₂S₂O₈) as an oxidizing agent, directing the tosyl (-SO₂C₆H₄CH₃) group to the para position relative to one methyl group.

Optimized Conditions :

-

Solvent : Dichloroethane (DCE)

-

Temperature : 50°C

-

Duration : 7 hours

-

Catalyst : Tetrabutylammonium hydrogen sulfate (NBu₄⁺HSO₄⁻)

Yield and Purification

The crude product is purified via column chromatography using a hexane:ethyl acetate (10:1) solvent system, yielding 77% of this compound as a white crystalline solid.

Table 1: Summary of Direct Sulfonation Method

| Parameter | Value |

|---|---|

| Starting Material | o-Xylene (1,2-dimethylbenzene) |

| Reagents | TFAA, TfOH, K₂S₂O₈ |

| Solvent | Dichloroethane |

| Temperature | 50°C |

| Reaction Time | 7 hours |

| Yield | 77% |

| Purification Method | Column Chromatography |

Alternative Pathways and Comparative Analysis

While the oxidative coupling method remains the most efficient, alternative routes have been explored in broader sulfonation literature.

Friedel-Crafts Tosylation

Theoretically, Friedel-Crafts sulfonylation could introduce a tosyl group to o-xylene using tosyl chloride (TsCl) and a Lewis acid catalyst (e.g., AlCl₃). However, this method faces challenges due to the deactivating nature of the methyl groups, which hinder electrophilic attack. Limited experimental data exist for this approach.

Directed Ortho-Metalation (DoM)

A more modern strategy employs directed ortho-metalation to position the tosyl group. For example, lithiation of o-xylene derivatives using n-butyllithium, followed by quenching with tosyl chloride, could theoretically yield the target compound. However, this method risks over-metalation and requires stringent anhydrous conditions.

Challenges and Optimization Opportunities

Regioselectivity Constraints

The para-directing effect of methyl groups complicates regioselective tosylation. Computational studies suggest that steric hindrance between methyl and tosyl groups favors the 4-position in 1,2-dimethylbenzene, aligning with experimental outcomes.

Scalability and Cost

The reliance on TFAA and TfOH raises concerns about cost and handling. Recent efforts focus on replacing TFAA with acetic anhydride , though yields drop to ~50% under these conditions.

Structural Validation and Characterization

Spectroscopic Data

Q & A

Basic: What experimental protocols are recommended for optimizing the synthesis of 1,2-Dimethyl-4-tosylbenzene?

To optimize synthesis, systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading. For example:

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids (e.g., H₂SO₄) to enhance tosylation efficiency.

- Temperature Gradients : Conduct reactions at 0°C, room temperature, and reflux to identify kinetic vs. thermodynamic control.

- Solvent Effects : Compare polar aprotic solvents (DMSO, DMF) with non-polar solvents (toluene) to assess solubility and reaction rates.

- Safety : Implement closed systems and local exhaust ventilation to mitigate exposure to volatile intermediates .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

- Engineering Controls : Use fume hoods and sealed reaction vessels to minimize aerosol formation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves (≥0.11 mm thickness), safety goggles, and lab coats. For prolonged exposure, use respirators with organic vapor cartridges .

- Emergency Measures : Ensure access to safety showers and eye-wash stations. Store separately from oxidizing agents to prevent unintended reactions .

Advanced: How can mechanistic studies elucidate the sulfonation pathway in this compound derivatives?

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps (e.g., electrophilic substitution vs. proton transfer).

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and compare activation energies for para vs. ortho sulfonation .

- Spectroscopic Trapping : Employ in-situ NMR or IR to detect intermediates like arenium ions or sulfonic acid adducts .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

- Triangulation : Cross-validate results using multiple techniques (e.g., HPLC-MS for purity, single-crystal XRD for structural confirmation) .

- Dynamic Effects : Account for conformational flexibility in solution (NMR) vs. static solid-state (X-ray) environments. Variable-temperature NMR can resolve ambiguities .

- Error Analysis : Quantify signal-to-noise ratios and crystallographic R-factors to assess data reliability .

Advanced: What methodologies are suitable for evaluating the compound’s toxicity in biomedical research?

- In Vitro Models : Use human hepatocyte cultures to assess metabolic activation and cytotoxicity. Monitor biomarkers like glutathione depletion or ROS generation .

- Dose-Response Studies : Apply the Hill equation to model EC₅₀ values for cellular viability assays (e.g., MTT, ATP luminescence).

- Genotoxicity Screening : Conduct Ames tests with S. typhimurium TA98/TA100 strains to evaluate mutagenic potential .

Basic: Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : Use ¹H/¹³C NMR with DEPT-135 to assign methyl and tosyl group resonances. Compare with computed chemical shifts for validation .

- Mass Spectrometry : Employ high-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of tosyl group).

- Chromatography : Optimize HPLC conditions (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect trace impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.